molecular formula C25H33N5O2 B3027517 ITK inhibitor 2 CAS No. 1309784-09-5

ITK inhibitor 2

Numéro de catalogue B3027517
Numéro CAS: 1309784-09-5
Poids moléculaire: 435.6 g/mol
Clé InChI: ZZZXGCPVQQOASC-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ITK (Interleukin-2-inducible T-cell kinase) is a non-receptor tyrosine kinase that plays a crucial role in T-cell activation and differentiation. ITK inhibitors have been developed to target T-cell-mediated immune responses, including autoimmune diseases and transplant rejection. ITK inhibitor 2 is a potent and selective inhibitor of ITK that has been extensively studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Role in T-cell Signaling and Immune Responses

ITK (interleukin-2-inducible T-cell kinase) is pivotal in T-cell signaling, and its inhibition can modulate immune responses. ITK inhibitors like ITK inhibitor 2 play a significant role in the pathogenesis of various diseases, including infectious, autoimmune, and neoplastic conditions. By influencing T-cell signaling, these inhibitors can alter immune responses, potentially contributing to the treatment of these diseases. For instance, ibrutinib, an ITK inhibitor, has been shown to potently inhibit ITK alongside BTK (Bruton tyrosine kinase), demonstrating broad therapeutic utility in different disease models such as chronic lymphocytic leukemia, parasitic infections, and infectious diseases (Dubovsky et al., 2013).

Development and Optimization of ITK Inhibitors

The development of selective ITK inhibitors has been a focus of several studies. These studies involve structure-based design and optimization of chemical compounds to enhance their inhibitory activity and selectivity for ITK. For example, the discovery of 3-aminopyrid-2-ones as potent and selective ITK inhibitors highlights the importance of the structural arrangement in the kinase active site for achieving optimal selectivity and efficacy (Charrier et al., 2011).

Novel Approaches in ITK Inhibition

Advances in ITK inhibitor design have included targeting specific conformations of ITK, such as its inactive state. Allosteric inhibitors that bind to a novel site on ITK, distinct from the ATP site, have been discovered. These inhibitors have shown high selectivity and efficacy in both enzymatic assays and cell-based models, offering new avenues for ITK-targeted therapy (Han et al., 2014).

ITK Inhibitors in T-cell Leukemia/Lymphoma

Specific ITK inhibitors have demonstrated anti-proliferative effects against T leukemia/lymphoma cell lines. These inhibitors work by targeting the ATP binding pocket of ITK, thereby inhibiting key signaling pathways in T and mast cells. This suggests the potential use of ITK inhibitors in treating T-cell leukemia/lymphoma (Tang et al., 2019).

ITK Inhibitors in Asthma and Allergic Diseases

Selective ITK inhibitors have shown promise in reducing lung inflammation and other symptoms in models of allergic asthma. By acting as immunosuppressive agents, these inhibitors can modulate immune responses in allergic conditions (Machine Learning Study, 2019).

Propriétés

IUPAC Name

(2S)-N-[2-(6,6-dimethyl-1,4,5,7-tetrahydroindazol-3-yl)-1H-indol-6-yl]-N-methyl-2-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-16(30-9-11-32-12-10-30)24(31)29(4)18-6-5-17-13-21(26-20(17)14-18)23-19-7-8-25(2,3)15-22(19)27-28-23/h5-6,13-14,16,26H,7-12,15H2,1-4H3,(H,27,28)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZXGCPVQQOASC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ITK inhibitor 2

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CNc1ccc2cc(-c3n[nH]c4c3CCC(C)(C)C4)[nH]c2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ITK inhibitor 2
Reactant of Route 2
ITK inhibitor 2
Reactant of Route 3
Reactant of Route 3
ITK inhibitor 2
Reactant of Route 4
ITK inhibitor 2
Reactant of Route 5
Reactant of Route 5
ITK inhibitor 2
Reactant of Route 6
ITK inhibitor 2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.